N-(4-{[2-(2,4-dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide
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Overview
Description
N-(4-{[2-(2,4-dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide is a complex organic compound with the molecular formula C14H13N5O7S and a molecular weight of 395.353 g/mol . This compound is characterized by the presence of a dinitrophenyl group, a hydrazino group, and a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide group. It is often used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as maintaining purity and yield, are crucial in any industrial setting.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(2,4-dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
N-(4-{[2-(2,4-dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.
Industry: While not widely used industrially, it serves as a model compound in research and development.
Mechanism of Action
The mechanism of action of N-(4-{[2-(2,4-dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The sulfonyl group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[2-(4-nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide
- N-(4-{[2-(2,4-dichloroanilino)sulfonyl]phenyl)acetamide
- N-(4-{[2-(3,4-dimethylanilino)sulfonyl]phenyl)acetamide
Uniqueness
N-(4-{[2-(2,4-dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide is unique due to the presence of both dinitrophenyl and sulfonyl groups, which confer distinct chemical properties. These groups enhance its reactivity and solubility, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C14H13N5O7S |
---|---|
Molecular Weight |
395.35 g/mol |
IUPAC Name |
N-[4-[(2,4-dinitroanilino)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H13N5O7S/c1-9(20)15-10-2-5-12(6-3-10)27(25,26)17-16-13-7-4-11(18(21)22)8-14(13)19(23)24/h2-8,16-17H,1H3,(H,15,20) |
InChI Key |
BJFJFSCRHUWDAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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